A Technical Guide to the Physical Properties of Tungsten at Cryogenic Temperatures
A Technical Guide to the Physical Properties of Tungsten at Cryogenic Temperatures
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the essential physical properties of tungsten at cryogenic temperatures. Tungsten's unique characteristics make it a material of interest in various scientific and technological applications, including those relevant to advanced research and development. This document provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key relationships to support researchers in their understanding and application of this remarkable metal in low-temperature environments.
Core Physical Properties of Tungsten at Cryogenic Temperatures
Tungsten exhibits significant changes in its physical properties as the temperature decreases into the cryogenic realm. Understanding these variations is critical for the design and operation of equipment and experiments at low temperatures. The following sections detail the thermal conductivity, electrical resistivity, specific heat, and coefficient of thermal expansion of tungsten.
Thermal Conductivity
The thermal conductivity of tungsten is highly dependent on temperature and purity. At cryogenic temperatures, the conductivity is influenced by both electron and phonon contributions. The following table summarizes the thermal conductivity of tungsten at various low temperatures.
| Temperature (K) | Thermal Conductivity (W/m·K) |
| 5 | [Data not explicitly found in search results] |
| 10 | [Data not explicitly found in search results] |
| 20 | [Data not explicitly found in search results] |
| 50 | [Data not explicitly found in search results] |
| 100 | [Data not explicitly found in search results] |
| 294 | [Data not explicitly found in search results] |
Note: While general trends are discussed, specific numerical values for thermal conductivity at discrete cryogenic temperatures were not available in the provided search results. Models exist for calculating these values based on parameters like the residual resistivity ratio.
Electrical Resistivity
The electrical resistivity of tungsten decreases significantly as the temperature is lowered. This behavior is characteristic of metals and is a result of reduced electron scattering by lattice vibrations. The α phase of tungsten, which is the more stable form, has a lower electrical resistivity compared to the metastable β phase.[1]
| Temperature (K) | Electrical Resistivity (Ω·m) |
| 4.2 | [Dependent on purity, characterized by Residual Resistivity Ratio (RRR)] |
| 77 | [Data not explicitly found in search results] |
| 273 | [Data not explicitly found in search results] |
| 293 (20°C) | 5.6 x 10⁻⁸ |
Note: The electrical resistivity of tungsten at very low temperatures is dominated by impurities and defects, often characterized by the Residual Resistivity Ratio (RRR), which is the ratio of the resistivity at room temperature to the residual resistivity at 4.2 K.
Specific Heat
The specific heat capacity of a material quantifies the amount of heat energy required to raise its temperature. At cryogenic temperatures, the specific heat of metals is influenced by both lattice vibrations (phonons) and the electronic contribution.[2]
| Temperature (K) | Specific Heat (J/kg·K) |
| 10 | [Data suggests it is very low but specific value not found] |
| 20 | [Data suggests it is very low but specific value not found] |
| 298 | ~133 |
Note: The specific heat of solids is very small at very low temperatures, following a T³ relationship due to lattice interactions.[2] While a value at room temperature is available[3], specific data points at cryogenic temperatures were not found in the search results.
Coefficient of Thermal Expansion
Tungsten possesses the lowest coefficient of thermal expansion of any pure metal.[1] This property is a result of the strong covalent bonds between tungsten atoms.[1] The coefficient of thermal expansion decreases as the temperature is lowered.[4]
| Temperature Range (K) | Mean Coefficient of Linear Thermal Expansion (10⁻⁶ K⁻¹) |
| 40 - 180 | Decreasing with temperature |
| 293 | ~4.5 |
Note: A study determined the thermal expansion coefficients of tungsten in the temperature range of 180-40 K, showing a decrease with temperature.[4][5] Specific values at discrete cryogenic temperatures are not provided in a tabular format in the search results.
Experimental Protocols
The accurate measurement of physical properties at cryogenic temperatures requires specialized experimental techniques and apparatus. The following sections outline the methodologies commonly employed for determining the properties of tungsten at low temperatures.
Thermal Conductivity Measurement
A common method for measuring thermal conductivity at cryogenic temperatures is the steady-state longitudinal heat flow method.
Methodology:
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Sample Preparation: A cylindrical rod of tungsten with a known cross-sectional area and length is prepared.
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Apparatus: The sample is placed in a vacuum cryostat to minimize convective and radiative heat transfer. One end of the sample is attached to a heat sink (e.g., a liquid helium or nitrogen bath), and a heater is attached to the other end.
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Temperature Measurement: Thermometers (e.g., calibrated thermocouples or resistance thermometers) are attached at two points along the length of the sample to measure the temperature gradient.
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Heat Application: A known amount of electrical power is supplied to the heater, creating a steady-state heat flow through the sample.
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Data Acquisition: Once thermal equilibrium is reached, the temperatures at the two points and the power supplied to the heater are recorded.
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Calculation: The thermal conductivity (k) is calculated using the Fourier's law of heat conduction: k = (Q * L) / (A * ΔT) where Q is the heat flow rate, L is the distance between the thermometers, A is the cross-sectional area, and ΔT is the temperature difference.
Two methods of data analysis that can be used are the "Derivative Approximated Method" (DAM) and the "Thermal Conductivity Integral" (TCI).[6]
Electrical Resistivity Measurement
The four-probe method is the standard technique for measuring the electrical resistivity of metals, especially at low temperatures, as it eliminates the influence of contact resistance.
Methodology:
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Sample Preparation: A sample of tungsten, typically in the form of a thin wire or rod, is prepared.
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Probe Configuration: Four electrical contacts are made to the sample. The two outer probes are used to pass a constant current through the sample, while the two inner probes measure the voltage drop across a defined length of the sample.
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Cryogenic Environment: The sample is cooled to the desired cryogenic temperature in a cryostat.
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Measurement: A known, stable DC current is passed through the outer probes. The voltage difference between the inner probes is measured using a high-impedance voltmeter.
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Calculation: The resistance (R) is calculated using Ohm's law (R = V/I). The resistivity (ρ) is then determined using the formula: ρ = R * (A / L) where A is the cross-sectional area of the sample and L is the distance between the inner voltage probes.
Specific Heat Measurement
The heat capacity of tungsten at low temperatures is often measured using adiabatic calorimetry.
Methodology:
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Sample and Calorimeter: The tungsten sample is placed in a sample holder within a calorimeter. The calorimeter is designed to be thermally isolated from its surroundings.
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Thermal Isolation: The calorimeter is suspended in a high-vacuum environment, and radiation shields are used to minimize heat exchange with the surroundings.
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Heating and Temperature Measurement: A heater and a thermometer are attached to the sample holder.
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Measurement Procedure: The sample is cooled to the desired starting temperature. A known quantity of heat is then supplied to the sample by the heater for a specific duration. The resulting change in temperature is carefully measured.
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Calculation: The heat capacity (C) is calculated as the ratio of the heat supplied (ΔQ) to the measured temperature change (ΔT): C = ΔQ / ΔT The specific heat is then obtained by dividing the heat capacity by the mass of the sample.
Thermal Expansion Measurement
X-ray diffraction is a precise method for determining the lattice parameters of a crystalline solid, from which the coefficient of thermal expansion can be derived.
Methodology:
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Sample Preparation: A small, stress-free sample of tungsten is mounted in a low-temperature X-ray camera or diffractometer.
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Cryogenic System: The sample is cooled to the desired temperature using a cryostat that allows for X-ray access.
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X-ray Diffraction: A monochromatic X-ray beam is directed at the sample. The diffracted X-rays are detected, and the diffraction pattern is recorded.
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Lattice Parameter Determination: The positions of the diffraction peaks are used to calculate the lattice parameter of the tungsten crystal structure at that specific temperature.
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Temperature Variation: The process is repeated at various temperatures within the cryogenic range.
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Calculation of Thermal Expansion: The coefficient of linear thermal expansion (α) is calculated from the change in the lattice parameter (Δa) with the change in temperature (ΔT): α = (1/a₀) * (Δa / ΔT) where a₀ is the lattice parameter at a reference temperature.[5]
Visualizations
The following diagrams illustrate key concepts and experimental workflows related to the physical properties of tungsten at cryogenic temperatures.
Caption: General trends of tungsten's physical properties with temperature.
Caption: A generalized workflow for measuring physical properties at cryogenic temperatures.
